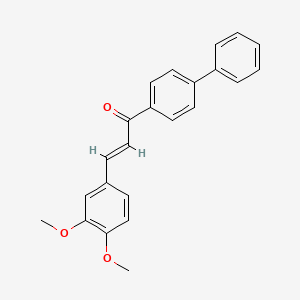
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H20O3 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including methoxy groups that enhance its reactivity and potential therapeutic applications.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 144309-49-9
The compound belongs to the class of chalcones, which are known for their α,β-unsaturated carbonyl systems that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The compound's interactions can lead to various biological effects including:
- Antioxidant Activity : The compound has been shown to inhibit oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes.
- Anticancer Properties : Research indicates potential in inducing apoptosis in cancer cells and inhibiting tumor growth.
Antioxidant Activity
Studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to reduce oxidative stress markers in vitro.
| Study | Findings |
|---|---|
| Demonstrated significant free radical scavenging activity. | |
| Inhibition of lipid peroxidation in cellular models. |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. A notable study highlighted its ability to reduce the expression of inflammatory markers in human cell lines.
| Study | Findings |
|---|---|
| Reduced levels of TNF-alpha and IL-6 in treated cells. | |
| Inhibited COX-2 expression in inflammatory models. |
Anticancer Activity
Research has focused on the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation. |
| HeLa | 30 | Cell cycle arrest at G2/M phase. |
Case Studies and Research Findings
- Study on Antioxidant Properties :
-
Anti-inflammatory Mechanism :
- Research indicated that chalcone derivatives could inhibit NF-kB signaling pathways, leading to decreased inflammation markers in macrophage models.
- Anticancer Research :
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOSCWEGSOKNR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













